molecular formula C16H14 B1630459 2-Ethylanthracene CAS No. 52251-71-5

2-Ethylanthracene

Cat. No. B1630459
Key on ui cas rn: 52251-71-5
M. Wt: 206.28 g/mol
InChI Key: ZXAGXLDEMUNQSH-UHFFFAOYSA-N
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Patent
US04803221

Procedure details

To a 5 L 3-neck flask fitted with condenser, thermometer, and overhead stirrer was added 2-ethylanthraquinone (Aldrich, 120 g, 0.51 mmol), Zn dust (Mallinckrodt, 300 g, 4.59 mol), CuSO4.5H2O (Mallinckrodt, 3.0 g) and 28% NH4OH (Mallinckrodt, 2.8 mL). The temperature was increased until the initial dark red color had faded (about 6 h). The reaction mixture was then filtered. The filtrate was extracted with EtOAc (5×1 L), and the filter cake washed with EtOAc (2×1 L). The EtOAc solutions were combined and the solvent removed. The residue was refluxed with a mixture of conc. HCl (10 mL) in i-PrOH (1.2 L) for 2 h. Upon cooling, a solid precipitated which was filtered, washed with abs. EtOH (100 mL) and dried to give 40 g (38%) of 2-ethylanthracene mp 140°-142°, (lit. mp 148°-150°, L. H. Klemm et al., J. Org. Chem. 28, 625 (1983), (C, H).
Quantity
120 g
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
catalyst
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:16]=[CH:15][C:14]2[C:13](=O)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=O)[C:5]=2[CH:4]=1)[CH3:2].[NH4+].[OH-]>[Zn]>[CH2:1]([C:3]1[CH:16]=[CH:15][C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(C)C1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Name
CuSO4.5H2O
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
2.8 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
300 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5 L 3-neck flask fitted with condenser
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased until the initial dark red color
CUSTOM
Type
CUSTOM
Details
(about 6 h)
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with EtOAc (5×1 L)
WASH
Type
WASH
Details
the filter cake washed with EtOAc (2×1 L)
CUSTOM
Type
CUSTOM
Details
the solvent removed
TEMPERATURE
Type
TEMPERATURE
Details
The residue was refluxed with a mixture of conc. HCl (10 mL) in i-PrOH (1.2 L) for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
a solid precipitated which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with abs
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
EtOH (100 mL) and dried

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC2=CC3=CC=CC=C3C=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38021.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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